N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
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Overview
Description
N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzyloxy group, a tetrahydrothiophen-3-yl ether linkage, and an isonicotinamide moiety, which collectively contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
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Formation of the Benzyloxy Intermediate: : The synthesis begins with the preparation of the benzyloxy intermediate. Benzyl alcohol is reacted with an appropriate halogenating agent (e.g., thionyl chloride) to form benzyl chloride, which is then reacted with sodium isonicotinate to yield the benzyloxy isonicotinate intermediate.
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Introduction of the Tetrahydrothiophen-3-yl Group: : The benzyloxy isonicotinate intermediate is then subjected to nucleophilic substitution with tetrahydrothiophen-3-ol in the presence of a base (e.g., potassium carbonate) to form the desired ether linkage.
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Amidation: : Finally, the intermediate product is reacted with an appropriate amine (e.g., ammonia or a primary amine) under mild conditions to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:
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Oxidation: : The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: : The nitro group in the isonicotinamide moiety can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy or tetrahydrothiophen-3-yl ether linkages, using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride
Nucleophiles: Thiols, amines
Major Products
Oxidation Products: Benzaldehyde, benzoic acid
Reduction Products: Amino derivatives of isonicotinamide
Substitution Products: Thiol or amine-substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, although detailed pharmacological studies are required to confirm its efficacy and safety.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves its interaction with specific molecular targets. The benzyloxy and tetrahydrothiophen-3-yl groups may facilitate binding to enzymes or receptors, modulating their activity. The isonicotinamide moiety could interact with nucleic acids or proteins, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(benzyloxy)-2-((tetrahydrothiophen-2-yl)oxy)isonicotinamide
- N-(benzyloxy)-2-((tetrahydrothiophen-4-yl)oxy)isonicotinamide
- N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
Uniqueness
N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is unique due to the specific positioning of the tetrahydrothiophen-3-yl group, which may confer distinct chemical and biological properties compared to its analogs. This positioning can influence the compound’s reactivity, binding affinity, and overall activity in various applications.
Biological Activity
N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various studies and patents.
Synthesis
The synthesis of this compound typically involves the reaction of isonicotinic acid derivatives with benzyloxy and tetrahydrothiophene moieties. The synthetic pathway can be summarized as follows:
- Starting Materials : Isonicotinic acid derivatives, benzyloxy groups, and tetrahydrothiophene.
- Reagents : Common reagents include coupling agents like DCC (dicyclohexylcarbodiimide) and catalysts.
- Reaction Conditions : The reactions are generally carried out under controlled temperatures and in suitable solvents to optimize yield.
Anticancer Activity
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-468).
- Methodology : Cytotoxicity was assessed using MTT assays, which measure cell viability based on metabolic activity.
- Findings :
Compound | Cell Line | GI50 (µM) | Comparison |
---|---|---|---|
This compound | MDA-MB-468 | <10 | More potent than gefitinib |
Reference Compound 1 | MDA-MB-468 | 5.2 | Standard EGFR-TK inhibitor |
Reference Compound 2 | MCF-7 | 19.3 | Hormone receptor-positive |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Key Signaling Pathways : Similar compounds have been shown to inhibit pathways involving EGFR and Akt phosphorylation, crucial for cancer cell proliferation.
- Synergistic Effects : Some studies suggest that this compound may work synergistically with existing therapies, enhancing overall efficacy against resistant cancer cell lines .
Antibacterial Activity
In addition to anticancer properties, there is emerging evidence suggesting antibacterial activity:
- Target Enzymes : The compound may inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.
- Comparative Studies : In vitro studies have shown that certain derivatives exhibit nanomolar inhibitory activities comparable to established antibiotics like ciprofloxacin .
Case Studies
Several case studies have documented the biological activity of similar compounds:
- Case Study 1 : A derivative of isonicotinic acid demonstrated significant growth inhibition in estrogen receptor-positive breast cancer cells.
- Case Study 2 : Another study highlighted a compound's ability to inhibit bacterial growth effectively, showcasing its dual potential as an anticancer and antibacterial agent .
Properties
IUPAC Name |
N-phenylmethoxy-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(19-21-11-13-4-2-1-3-5-13)14-6-8-18-16(10-14)22-15-7-9-23-12-15/h1-6,8,10,15H,7,9,11-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGRZASMXQFEMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NOCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.